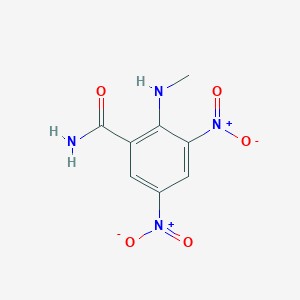

2-(Methylamino)-3,5-dinitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

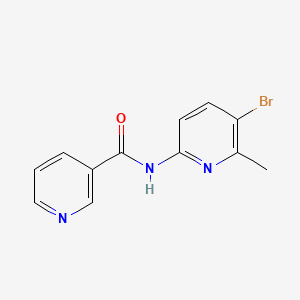

2-(Methylamino)-3,5-dinitrobenzamide, also known as MADB, is a synthetic compound that has been widely used in scientific research for its unique properties. It belongs to the class of nitroaromatic compounds and has been studied extensively for its potential applications in various fields, such as medicine, agriculture, and environmental science.

Aplicaciones Científicas De Investigación

Photocatalytic Degradation

The application of 2-(Methylamino)-3,5-dinitrobenzamide and its related compounds in environmental science, particularly in photocatalytic degradation, highlights their potential for environmental remediation. The study on the photodecomposition of propyzamide (3,5-dichloro-N-(3-methyl-1-butyn-3-yl)benzamide) using TiO2 and various adsorbents suggests the effectiveness of such compounds in enhancing the rate of mineralization and reducing the concentration of toxic intermediates in aqueous solutions. This finding is crucial for developing more efficient methods for water treatment and pollution control (Torimoto, Ito, Kuwabata, & Yoneyama, 1996).

Antitubercular Agents

Another significant application is in medicinal chemistry, where derivatives of 3,5-dinitrobenzamides, such as N-benzyl 3,5-dinitrobenzamides derived from PBTZ169, have been identified as potent antitubercular agents. These compounds exhibit excellent in vitro activity against drug-susceptible Mycobacterium tuberculosis strains as well as multidrug-resistant strains, suggesting their promising potential as lead compounds for future antitubercular drug development (Li et al., 2018).

Gene-Directed Enzyme Prodrug Therapy (GDEPT)

In the realm of cancer therapy, 2-(Methylamino)-3,5-dinitrobenzamide and its analogs are explored for their potential in gene-directed enzyme prodrug therapy (GDEPT). Studies have shown that certain nitrogen mustard analogues derived from 5-(aziridin-1-yl)-2,4-dinitrobenzamide (CB 1954) exhibit improved properties over CB 1954, making them superior prodrugs for GDEPT. These findings underscore the therapeutic potential of these compounds in selectively targeting tumor cells, thereby opening new avenues for cancer treatment (Friedlos, Denny, Palmer, & Springer, 1997).

Enantioselective Recognition in Chromatography

2-(Methylamino)-3,5-dinitrobenzamide derivatives have also been utilized in studying enantioselective recognition mechanisms in chromatography. The investigation of substituted 3-methyleneisoindolin-1-one derivatives on a Naproxen-derived chiral stationary phase highlights the influence of conformational factors on enantioselectivity. This research contributes to a better understanding of chiral separation processes, which is vital for the pharmaceutical industry (Wolf & Pirkle, 2002).

Propiedades

IUPAC Name |

2-(methylamino)-3,5-dinitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O5/c1-10-7-5(8(9)13)2-4(11(14)15)3-6(7)12(16)17/h2-3,10H,1H3,(H2,9,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILIUZQHDWNJBGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methylamino)-3,5-dinitrobenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-6-fluoro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide](/img/structure/B2726648.png)

![3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indazole](/img/structure/B2726651.png)

![3-(4-ethoxyphenyl)-1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![(E)-ethyl 6-ethyl-2-(3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2726658.png)

![methyl 2-[(3,4-dihydro-2H-chromen-3-ylcarbonyl)amino]-4,5-dimethoxybenzoate](/img/structure/B2726659.png)

![2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-cycloheptylacetamide](/img/structure/B2726663.png)

![N-(1-Cyanocyclohexyl)-2-[3-(2,6-difluorophenyl)-6-oxopyridazin-1-yl]-N-methylacetamide](/img/structure/B2726665.png)